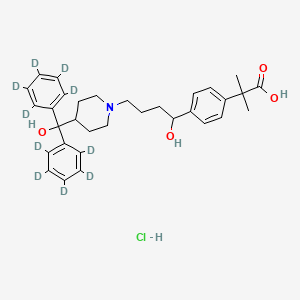

Fexofenadine-d10 Hydrochloride

Vue d'ensemble

Description

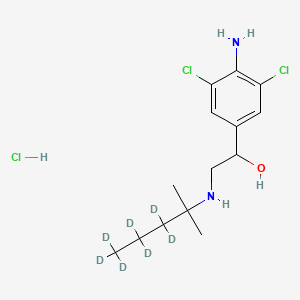

Fexofenadine-d10 Hydrochloride is a major active metabolite of terfenadine and is an antihistamine with selective H1-receptor antagonist activity . It is used to relieve the symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .

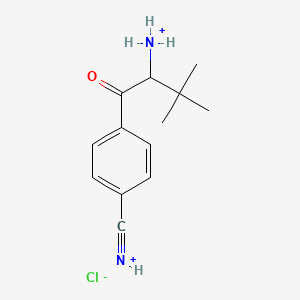

Synthesis Analysis

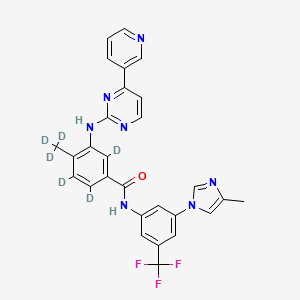

The synthesis of Fexofenadine involves several steps including Friedel–Crafts alkylation reaction, hydrolysis, oxidation, esterification reaction, and reduction reaction . The process starts with benzene and methallyl as starting reactants . The final product, Fexofenadine, is obtained upon hydrolysis .Molecular Structure Analysis

Fexofenadine Hydrochloride has a molecular formula of C32H40ClNO4 . Its average mass is 538.117 Da and its monoisotopic mass is 537.264587 Da .Chemical Reactions Analysis

Fexofenadine hydrochloride derivative is formed by reaction with DCC and 2-NPH . This brown-orange colored chromogen was measured in a UV-Vis Spectrophotometer from 400-800nm .Physical And Chemical Properties Analysis

Fexofenadine Hydrochloride is a white to off-white crystalline powder . Its melting point is between 148-150°C .Applications De Recherche Scientifique

Allergic Conditions and Symptomatic Relief

Fexofenadine-d10 Hydrochloride is commonly used for the symptomatic relief of allergic conditions, including seasonal allergic rhinitis (hay fever) and urticaria (hives) . It acts as an antihistamine, effectively alleviating symptoms such as sneezing, nasal congestion, itchy nose/palate/throat, and itchy/watery/red eyes .

Enhanced Dissolution and Intestinal Absorption

Researchers have explored ways to improve the dissolution and oral absorption of Fexofenadine Hydrochloride. Solid dispersions prepared using carriers like polyethylene glycol 20,000 (PEG 20,000) and poloxamer 188 have shown promising results. These solid dispersions enhance dissolution rates, leading to faster drug release (within 15 minutes) compared to the standard formulation (over 120 minutes). Additionally, poloxamer 188-based solid dispersions demonstrate better intestinal absorption .

Safety Profile and Lack of Cardiotoxic Effects

Fexofenadine-d10 Hydrochloride belongs to the second generation of antihistamines. Unlike its predecessor terfenadine, it lacks cardiotoxic side effects (such as fatal arrhythmia) . This safety profile makes it a preferred choice for long-term use.

Anti-Inflammatory Properties

Studies suggest that Fexofenadine-d10 Hydrochloride displays some anti-inflammatory properties . While it primarily acts as an antihistamine, its additional effects on inflammation may have implications in various disease contexts.

Formulation Development and Stability

Researchers have investigated the solid form and phase transformation properties of Fexofenadine Hydrochloride using techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR), and powder X-ray diffraction (PXRD) . Understanding its stability and polymorphic forms is crucial for pharmaceutical development.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-MQHVTZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fexofenadine-d10 Hydrochloride | |

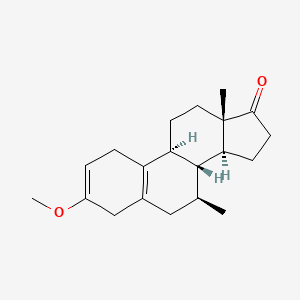

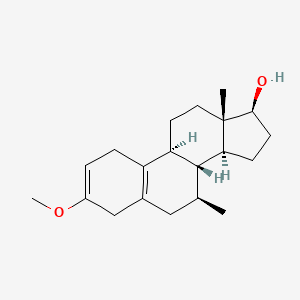

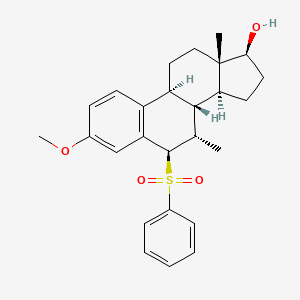

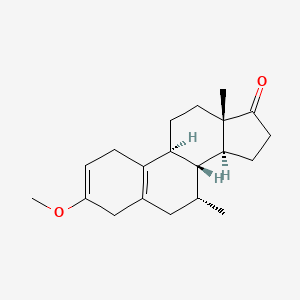

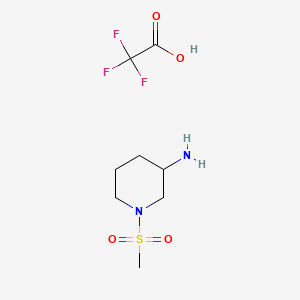

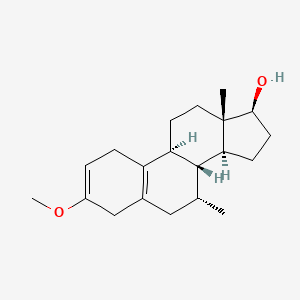

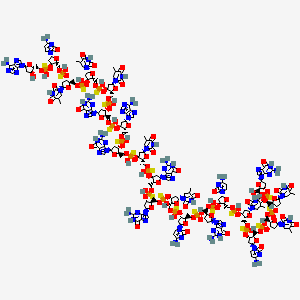

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.